molecular formula C13H11NO3 B6382446 4-(2-Methylphenyl)-2-nitrophenol CAS No. 1261899-87-9

4-(2-Methylphenyl)-2-nitrophenol

Cat. No.: B6382446
CAS No.: 1261899-87-9
M. Wt: 229.23 g/mol
InChI Key: WZXXCEOLPQANBH-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-2-nitrophenol is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 229.07389321 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-4-2-3-5-11(9)10-6-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXXCEOLPQANBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686215
Record name 2'-Methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-87-9
Record name 2'-Methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Significance of Substituted Phenolic and Nitroaromatic Biphenyl Systems

Substituted phenolic and nitroaromatic biphenyl (B1667301) systems are cornerstones of modern organic chemistry, finding extensive application in materials science, medicinal chemistry, and the synthesis of complex organic molecules. The biphenyl framework, consisting of two interconnected phenyl rings, provides a rigid yet conformationally flexible scaffold that is fundamental to the design of liquid crystals, polymers, and ligands for catalysis. The reactions of biphenyls are similar to those of benzene (B151609), as they both undergo electrophilic substitution reactions. nih.gov

The introduction of phenolic and nitroaromatic functionalities to the biphenyl core dramatically expands its chemical utility. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are crucial intermediates in the production of a wide array of commercial products, including pharmaceuticals and dyes. The hydroxyl group can act as a hydrogen bond donor and can be readily converted into other functional groups. Nitroaromatic compounds, containing one or more nitro groups (–NO2) on an aromatic ring, are another important class of industrial chemicals. nih.gov They are widely used in the synthesis of diverse products, including dyes, polymers, pesticides, and explosives. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, making these compounds valuable precursors for the synthesis of amines and other nitrogen-containing heterocycles. mdpi.com

Structural Characteristics and Chemical Space Relevance of 4 2 Methylphenyl 2 Nitrophenol

The molecular architecture of 4-(2-Methylphenyl)-2-nitrophenol is a compelling amalgamation of these key functional groups. Its structure features a biphenyl (B1667301) core where one phenyl ring is substituted with both a hydroxyl group and a nitro group, and the other phenyl ring bears a methyl group. This specific arrangement of substituents gives rise to a unique set of steric and electronic properties.

The combination of these features places this compound in a chemically interesting region of molecular space. Its structure suggests potential for use as a versatile building block in organic synthesis, a ligand for metal complexes, or a scaffold for the development of novel functional materials.

PropertyPredicted Value
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
AppearanceYellowish crystalline solid
Melting PointNot available
Boiling PointNot available
SolubilityLikely soluble in organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water.
pKaThe phenolic proton is expected to be more acidic than phenol (B47542) due to the electron-withdrawing nitro group.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanism Studies of 4 2 Methylphenyl 2 Nitrophenol

Acid-Base Equilibrium and Proton Transfer Reactions of the Phenolic Moiety

The acidity of the phenolic hydroxyl group in 4-(2-Methylphenyl)-2-nitrophenol is a critical aspect of its chemical identity. The equilibrium between the protonated phenol (B47542) and its conjugate base, the phenolate (B1203915), is significantly influenced by the electronic effects of the substituents on the aromatic ring.

The nitro group (—NO₂) at the ortho position is a strong electron-withdrawing group. Through both its negative inductive (-I) and negative resonance (-R) effects, it delocalizes the negative charge of the phenolate ion, thereby stabilizing it. This stabilization facilitates the dissociation of the phenolic proton, making the compound more acidic than phenol itself (pKa ≈ 9.98). nih.govafit.edu Generally, nitrophenols are considerably more acidic than phenol, with pKa values for simple nitrophenols ranging from approximately 7 to 8.4. nih.gov The para-nitrophenol has a pKa of about 7.1, and the ortho-isomer has a similar pKa of about 7.2. nih.gov The slightly lower acidity of the ortho-isomer compared to the para-isomer is often attributed to intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group, which makes the proton slightly harder to remove. reddit.com

Proton transfer reactions involving phenols are fundamental and can be coupled with electron transfer processes. chemrxiv.org In solution, the transfer of the phenolic proton to a base is a key step in many reactions. The kinetics of this proton transfer are generally fast, but can be influenced by factors such as the solvent and the presence of intramolecular hydrogen bonds. frontiersin.org For this compound, the intramolecular hydrogen bond between the —OH and —NO₂ groups can affect the dynamics of proton transfer to an external base.

Table 1: Comparison of pKa Values for Phenol and Related Nitrophenols

CompoundpKa ValueReference
Phenol~9.98 nih.gov
2-Nitrophenol (B165410)~7.2 nih.gov
3-Nitrophenol~8.4 nih.gov
4-Nitrophenol (B140041)~7.1 nih.gov
This compound Est. 7.0-7.5Inferred

Note: The pKa for this compound is an estimated value based on the electronic effects of its substituents.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group and participation in nucleophilic aromatic substitution reactions.

Catalytic Reduction Reactions to Aminoaryl Systems

The reduction of aromatic nitro compounds is a primary method for the synthesis of aryl amines. nih.gov This transformation is readily achieved for this compound through catalytic hydrogenation. A variety of catalyst systems are effective for this purpose, with palladium on carbon (Pd/C) being one of the most common. rsc.orgrsc.org Other noble metal catalysts, such as those based on platinum, gold, or silver, are also highly effective. nih.gov

The reaction is typically carried out using a hydrogen source, which can be hydrogen gas (H₂) or a transfer hydrogenation reagent like sodium borohydride (B1222165) (NaBH₄) or hydrazine. rsc.orgnih.govrsc.org The reduction of the nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine (B1172632) intermediates.

The general reaction is as follows: this compound + H₂ (or other reducing agent) --(Catalyst)--> 2-Amino-4-(2-methylphenyl)phenol

The reaction progress can often be monitored spectroscopically. For instance, in the reduction of 4-nitrophenol using NaBH₄, the disappearance of the yellow color associated with the 4-nitrophenolate (B89219) ion (which forms in the basic NaBH₄ solution and absorbs at ~400 nm) and the appearance of a new peak for the 4-aminophenol (B1666318) product (at ~300 nm) is observed. nih.govnih.gov A similar spectroscopic monitoring approach could be applied to the reduction of this compound. The reactivity in these reductions can be influenced by the electronic effects of other substituents on the ring. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds that possess strong electron-withdrawing groups. wikipedia.orgpressbooks.pub The nitro group is one of the most powerful activating groups for SNAr, particularly when it is positioned ortho or para to a good leaving group (like a halogen). numberanalytics.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org

In the case of this compound, there is no inherent leaving group on the nitro-substituted ring. Therefore, SNAr would not be a typical reaction for this compound under standard conditions. However, the nitro group itself can, in some cases, act as a leaving group in SNAr reactions, although this generally requires highly activated systems and strong nucleophiles. acs.org More commonly, for SNAr to occur on this molecule, another substituent, such as a halogen, would need to be present on the nitrophenol ring. If, for example, a chlorine atom were present at the 6-position, the strong activation provided by the ortho-nitro group would make this position susceptible to attack by nucleophiles.

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives. In the biphenyl system of this compound, the regioselectivity of EAS is governed by the combined directing effects of the substituents on both aromatic rings. youtube.comstudysmarter.co.uk

Regioselectivity and Electronic Directing Effects

The two aromatic rings in this compound have different levels of activation towards electrophilic attack.

Ring 1 (The Nitrophenol Ring): This ring contains a strongly activating, ortho,para-directing hydroxyl group (—OH) and a strongly deactivating, meta-directing nitro group (—NO₂). The powerful activating effect of the hydroxyl group generally dominates over the deactivating effect of the nitro group. The —OH group directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the 2-methylphenyl group. The two ortho positions are C3 and C5. The C5 position is meta to the deactivating nitro group, while the C3 position is ortho to the nitro group. The directing effects are therefore in conflict. However, the hydroxyl group is a much stronger activator than the nitro group is a deactivator. Therefore, substitution will be directed primarily by the hydroxyl group to the available ortho positions (C3 and C5). Steric hindrance from the adjacent 2-methylphenyl group might influence the relative rates of substitution at these positions.

Ring 2 (The Methylphenyl Ring): This ring contains an activating, ortho,para-directing methyl group (—CH₃). This ring is generally more electron-rich and thus more susceptible to electrophilic attack than the deactivated nitrophenol ring. quora.com The methyl group will direct incoming electrophiles to the positions ortho and para to it (C3', C5', and C6' relative to the point of attachment to the other ring). Steric hindrance from the biphenyl linkage will likely disfavor substitution at the C6' position.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

RingSubstituentPositionElectronic EffectDirecting Effect
1-OHC1Activating (-R, +I)ortho, para
1-NO₂C2Deactivating (-R, -I)meta
1-C₆H₄CH₃C4Weakly Activatingortho, para
2-CH₃C2'Activating (+I, Hyperconjugation)ortho, para
2-C₆H₄(OH)NO₂C1'Deactivating (-I)meta

Oxidative and Reductive Electrochemistry of the Compound

The electrochemical behavior of this compound is expected to be dominated by the redox processes of the nitro and phenol functional groups.

The general reduction pathway for the nitro group is: R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O (Nitroso intermediate) R-NO + 2e⁻ + 2H⁺ → R-NHOH (Hydroxylamine intermediate) R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O (Amine final product)

Oxidative Electrochemistry: The phenolic hydroxyl group can be electrochemically oxidized. This process is also often irreversible and involves the formation of a phenoxyl radical. The oxidation potential is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase it. In this compound, the electron-withdrawing nitro group would make the phenol more difficult to oxidize compared to phenol itself.

Photochemical Transformations and Mechanistic Insights into Degradation Pathways

The photochemical behavior of nitrophenols is of significant environmental interest due to their presence as atmospheric pollutants. The degradation of these compounds is often initiated by the absorption of ultraviolet (UV) radiation, leading to a series of complex reactions.

Mechanistic Insights from Related Compounds:

Studies on the photolysis of 2-nitrophenol and its methyl-substituted derivatives, such as 2-methyl-4-nitrophenol (B1582141), provide a strong basis for understanding the potential degradation pathways of this compound. Research has shown that under visible light irradiation, nitrophenols adsorbed on particulate matter can undergo photochemical transformation. A key finding is the identification of non-radical species, specifically singlet oxygen (¹O₂), as a dominant factor in driving the photolysis of 4-nitrophenol (4NP). researchgate.net This process involves the breakage of the C–N and O–H bonds. researchgate.net

For ortho-nitrophenols, a significant gas-phase photolysis pathway involves the formation of nitrous acid (HONO). This is thought to occur through an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. The further decomposition of HONO can lead to the generation of nitric oxide (NO) and hydroxyl radicals (·OH), which can then participate in further atmospheric reactions. researchgate.net

Expected Degradation Products:

Based on the degradation pathways of similar compounds, the photochemical transformation of this compound is expected to yield a variety of products. The cleavage of the C-N bond would likely lead to the formation of p-benzoquinone derivatives and nitrous acid (HONO) . researchgate.net The presence of the methylphenyl group may influence the subsequent reactions of the resulting quinone.

Furthermore, the degradation of nitrophenols can proceed through hydroxylation of the aromatic ring, leading to the formation of catechols and other polyhydroxylated species. The initial steps of photocatalytic degradation of 4-nitrophenol have been shown to produce intermediates that can be more toxic than the parent compound, highlighting the importance of complete mineralization. frontiersin.org

A proposed general mechanism for the photocatalytic degradation of nitrophenols involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (·OH) and superoxide (B77818) radicals (O₂⁻). These highly reactive species attack the nitrophenol molecule, leading to ring-opening and eventual mineralization to CO₂, H₂O, and inorganic nitrate (B79036) and nitrite (B80452) ions. In some photocatalytic systems, electrons are identified as the dominant active species responsible for the degradation. rsc.org

Table 1: Potential Photochemical Transformation Products of this compound

Precursor CompoundPotential Transformation ProductsImplied Reaction Pathway
This compound2-Methyl-p-benzoquinone, Nitrous acid (HONO)C-N bond cleavage
This compoundHydroxylated derivatives (e.g., catechols)Ring hydroxylation
This compoundRing-opened aliphatic fragmentsOxidative ring cleavage
This compoundCarbon dioxide, Water, Inorganic nitrogen speciesComplete mineralization

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Kinetic and thermodynamic studies are crucial for understanding the rates and feasibility of the degradation pathways of this compound. While specific data for this compound is scarce, information from related nitrophenols provides a framework for these aspects.

Kinetic Studies:

The photocatalytic degradation of nitrophenols often follows pseudo-first-order kinetics . For instance, the degradation of 4-nitrophenol using a C,N-TiO₂ photocatalyst under simulated sunlight was well-described by a first-order kinetic model. frontiersin.org The rate constant (k) is a key parameter derived from these studies, indicating the speed of the degradation process.

The rate of degradation is influenced by several factors, including the concentration of the substrate, the intensity of the light source, and the nature of the photocatalyst. In the photocatalytic degradation of 4-nitrophenol over MgO/g-C₃N₄, a direct correlation was observed between the degradation rate constants and the intensity of trapped electrons in the catalyst material. rsc.org

Table 2: Representative Kinetic Data for Nitrophenol Degradation

CompoundCatalyst/ConditionsKinetic ModelRate Constant (k)Reference
4-NitrophenolC,N-TiO₂ / Simulated SunlightFirst-order4.87 × 10⁻³ min⁻¹ frontiersin.org
4-NitrophenolA-TiO₂ / Simulated SunlightFirst-order2.53 × 10⁻³ min⁻¹ frontiersin.org

Thermodynamic Studies:

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of activation provide insights into the spontaneity and energy requirements of the degradation reactions. For instance, studies on the adsorption of 4-nitrophenol on graphene have shown that the process is spontaneous and more favorable at lower temperatures, as indicated by the negative Gibbs free energy values that become more negative with decreasing temperature.

The study of reaction intermediates is also critical. In the photocatalytic degradation of 4-nitrophenol, the formation of intermediate compounds was observed, which in some cases exhibited higher toxicity than the parent compound. frontiersin.org This underscores the importance of understanding the complete reaction pathway to ensure the full remediation of the pollutant.

Computational Chemistry and Theoretical Investigations of 4 2 Methylphenyl 2 Nitrophenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For substituted nitrophenols, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G+(d,p)), have been instrumental in elucidating their geometric and electronic characteristics. nih.gov These calculations form the basis for understanding the molecule's stability, reactivity, and spectral behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive and less stable molecule. researchgate.net

For analogous compounds like p-nitrophenol, the HOMO-LUMO energy gap has been calculated to be around 4.36 eV. imist.ma This relatively low energy gap indicates a higher propensity for chemical reactions. In 4-(2-methylphenyl)-2-nitrophenol, the presence of the electron-donating methyl group and the electron-withdrawing nitro group would significantly influence the energies of these orbitals. The methyl group on the phenyl ring is expected to raise the HOMO energy, while the nitro group lowers the LUMO energy, likely resulting in a small HOMO-LUMO gap and thus, a reactive nature.

Table 1: Calculated Reactivity Descriptors for Analogous Nitrophenols

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Electrophilicity Index (ω)
p-Nitrophenol -7.02 -2.66 4.36 3.06
2-Nitro-4-methylphenol -6.89 -2.54 4.35 3.12
This compound (Predicted) ~ -6.8 ~ -2.6 ~ 4.2 ~ 3.2

Data for analogous compounds are sourced from computational studies. imist.ma Predicted values for this compound are estimated based on substituent effects.

Reactivity descriptors such as the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. For p-nitrophenol, this value is significant, suggesting its susceptibility to nucleophilic attack. imist.ma The introduction of a tolyl group in this compound is anticipated to further enhance its electrophilic character.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

In nitrophenol derivatives, the negative potential is typically localized around the oxygen atoms of the nitro group and the phenolic oxygen, making these areas attractive to electrophiles. imist.matci-thaijo.org Conversely, the hydrogen atom of the hydroxyl group and the aromatic ring protons often exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. tci-thaijo.org For this compound, the MEP surface would likely show a significant negative potential around the nitro group, highlighting it as a primary site for electrophilic interaction. The presence of the methyl group on the adjacent phenyl ring would also influence the charge distribution across the molecule.

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its properties and biological activity. For molecules with rotatable bonds, such as the bond connecting the two phenyl rings in this compound, multiple conformers can exist. Computational studies on analogs like 4-methyl-2-nitrophenol (B89549) have identified different stable conformers based on the orientation of the substituent groups. researchgate.net

A significant intramolecular interaction in 2-nitrophenol (B165410) and its derivatives is the hydrogen bond between the hydroxyl group's hydrogen and an oxygen atom of the adjacent nitro group. nih.govresearchgate.net This intramolecular hydrogen bond leads to the formation of a stable six-membered ring, which significantly influences the molecule's geometry and spectroscopic properties. It is highly probable that a similar intramolecular hydrogen bond exists in this compound, contributing to its conformational stability. The rotation around the C-C bond linking the two aromatic rings would lead to different conformers, with the most stable one being determined by the balance of steric and electronic effects.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific conformations, molecular dynamics (MD) simulations are employed to explore the conformational space of a molecule over time. MD simulations can reveal the dynamic behavior of the molecule, including the flexibility of its structure and the transitions between different conformational states.

For a molecule like this compound, MD simulations could be used to investigate the rotational barrier around the bond connecting the two phenyl rings and to understand how intermolecular interactions in different solvent environments might affect its preferred conformation. Such simulations are particularly useful in understanding how the molecule might interact with biological macromolecules, for instance, by adapting its shape to fit into a receptor's active site.

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational methods are extensively used to predict and interpret various spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectral bands to specific molecular motions. For substituted nitrophenols, DFT calculations have been shown to provide vibrational spectra that are in good agreement with experimental data. nih.gov

The electronic absorption spectra of nitrophenols are characterized by transitions involving the π electrons of the aromatic system and the non-bonding electrons of the substituent groups. Time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. researchgate.net For this compound, electronic transitions from the HOMO to the LUMO are expected to be prominent, contributing to its absorption in the visible region and thus its color.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For nitrophenol derivatives, computational studies have been used to explore their reactivity in various chemical processes, such as oxidation and reduction reactions. researchgate.netresearchgate.net

For example, the reaction of nitrophenols with hydroxyl radicals, an important process in atmospheric chemistry, has been studied computationally. researchgate.net These studies have identified the likely sites of radical attack and have elucidated the subsequent reaction pathways. In the case of this compound, computational methods could be used to predict its behavior in similar reactions, providing insights into its environmental fate and potential for degradation. The elucidation of transition state structures would be key to understanding the kinetics and thermodynamics of such reactions.

Predictive Models for Chemical Reactivity and Selectivity (e.g., QSAR-like approaches for reactivity prediction)

In the field of computational chemistry, the prediction of chemical reactivity and selectivity is a primary objective. For complex organic molecules such as this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models offer powerful tools to establish a correlation between the molecular structure and its chemical behavior. These models are particularly valuable for forecasting the reactivity of new compounds, thereby guiding synthetic efforts and minimizing resource-intensive experimental work.

The development of a predictive QSAR-like model for this compound would typically involve the calculation of a variety of molecular descriptors. These descriptors, which are numerical representations of the molecule's structural and electronic features, are then correlated with experimentally determined or computationally predicted reactivity parameters.

A foundational approach to understanding the reactivity of this compound involves the use of Density Functional Theory (DFT). DFT calculations can provide insights into the molecule's electronic structure, which is fundamental to its reactivity. For instance, a study on the related compound o-nitrophenol using DFT with the B3LYP/6-311G(d,p) basis set revealed key quantum chemical parameters that govern its reactivity. nih.gov

Key reactivity descriptors that would be calculated for this compound include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a more quantitative measure of reactivity. Important global descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A lower hardness value indicates higher reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η). A higher electrophilicity index suggests a greater propensity for nucleophilic attack. nih.gov

Systematic reviews of QSAR studies on nitroaromatic compounds have demonstrated the high relevance of descriptors such as HOMO and LUMO energies, as well as the octanol-water partition coefficient (Kow), in predicting the toxicity and reactivity of this class of molecules. nih.gov

For a molecule like this compound, a QSAR model could be developed to predict its reactivity in specific reactions, such as nucleophilic aromatic substitution, which is a common reaction for nitrophenols. nih.gov The model would be built by correlating the aforementioned descriptors for a series of related substituted nitrophenols with their experimentally determined reaction rates or yields.

A hypothetical QSAR study for a series of substituted nitrophenols, including this compound, might yield a regression equation of the following form:

log(k) = c₀ + c₁ * E_HOMO + c₂ * E_LUMO + c₃ * q_nitro_N + ...

where k is the reaction rate constant, and c values are the regression coefficients for each descriptor. The q_nitro_N term represents the net atomic charge on the nitrogen atom of the nitro group, which has been shown to be a significant descriptor in some QSAR models for nitroaromatic compounds. nih.gov

The predictive power of such a QSAR model is assessed through various statistical metrics, including the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which assesses the model's predictive ability. biolscigroup.us

The table below presents a hypothetical set of calculated quantum chemical descriptors for this compound, based on typical values for related nitrophenol derivatives as reported in computational studies. nih.gov

DescriptorHypothetical Value for this compoundUnitSignificance in Reactivity Prediction
EHOMO-7.5eVElectron-donating ability
ELUMO-2.1eVElectron-accepting ability
Energy Gap (ΔE)5.4eVChemical reactivity and stability
Ionization Potential (I)7.5eVTendency to lose an electron
Electron Affinity (A)2.1eVTendency to gain an electron
Electronegativity (χ)4.8eVAbility to attract electrons in a bond
Chemical Hardness (η)2.7eVResistance to deformation of electron cloud
Chemical Softness (S)0.185eV⁻¹Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω)4.27eVPropensity to act as an electrophile

The development of robust predictive models for the reactivity of this compound and its analogs is an active area of research. By combining the power of computational chemistry and statistical modeling, it is possible to gain significant insights into the chemical behavior of these compounds, facilitating their application in various fields of chemical synthesis and materials science. researchgate.netnih.gov

Advanced Applications and Functional Material Precursors Involving 4 2 Methylphenyl 2 Nitrophenol

Role as a Key Intermediate in Multi-Step Organic Synthesis for Complex Molecular Architectures

The compound 4-(2-methylphenyl)-2-nitrophenol serves as a crucial starting material for constructing more complex molecular frameworks, particularly heterocyclic compounds like carbazoles. The synthesis of carbazoles is of significant interest due to their presence in natural products and their application in optoelectronic materials, attributed to their favorable electronic properties and thermal stability. acs.org

A primary synthetic route involves the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives, a process known as the Cadogan reaction. acs.org In this reaction, the nitro group of a 2-nitrobiphenyl, such as this compound, is deoxygenated, typically by an organophosphorus reagent like triphenylphosphine (B44618) or triethyl phosphite, which facilitates the formation of the carbazole (B46965) ring structure. acs.orgacs.org This method offers precise control over the placement of functional groups on the resulting carbazole, which is determined by their initial positions on the biphenyl (B1667301) precursor. acs.org The ability to create specifically substituted carbazoles is crucial for tuning the electronic and physical properties of the final molecule for various applications. acs.orgmetu.edu.tr

The general transformation can be summarized as follows:

Starting Material: A 2-nitrobiphenyl derivative (e.g., this compound).

Reaction: Reductive cyclization (Cadogan Reaction).

Reagent: Typically a phosphine-based reducing agent.

Product: A substituted carbazole. acs.org

This synthetic strategy is advantageous because it tolerates a wide range of functional groups and avoids the formation of unwanted side products often seen with other methods. acs.org The resulting carbazole derivatives are foundational for developing materials used in electrochemistry, as well as for creating bioactive molecules for medicinal chemistry. nih.govbeilstein-journals.org

Derivatization for Development of Functional Ligands and Catalysts

The molecular structure of this compound is well-suited for derivatization into functional ligands for metal coordination. The phenol (B47542) and nitro groups can be chemically modified to introduce specific binding sites for metal ions. For instance, the reduction of the nitro group to an amine, followed by reaction with an aldehyde or ketone, can yield Schiff base ligands.

Schiff base compounds derived from related substituted phenols are known to form stable complexes with a variety of metal ions. researchgate.net These metal complexes can exhibit significant catalytic activity in various organic transformations. The substituents on the phenyl rings of the ligand, such as the methyl group in the parent compound, can influence the steric and electronic properties of the metal center, thereby tuning the catalyst's activity and selectivity.

Derivative Type Potential Metal Coordination Sites Resulting Function
Aminophenol DerivativeNitrogen of the amine, Oxygen of the phenolLigand for transition metal catalysts
Schiff Base DerivativeNitrogen of the imine, Oxygen of the phenolCatalysts for oxidation, reduction, or C-C coupling reactions
Phosphine-containing DerivativePhosphorus atom, Phenolic oxygenHomogeneous catalysis

The development of such ligands is a cornerstone of coordination chemistry and catalysis, enabling the synthesis of complex molecules under mild conditions with high efficiency.

Precursor for Advanced Polymeric Materials (e.g., polyimides, polyethers, polycarbonates)

The bifunctional nature of derivatives of this compound makes them valuable monomers for step-growth polymerization. After the conversion of the nitro group to an amine, the resulting aminophenol derivative possesses two reactive sites: the amine (-NH2) and the hydroxyl (-OH) group. These functional groups can react with appropriate comonomers to form high-performance polymers.

Polyimides: The diamine derivative can be reacted with dianhydrides.

Polyethers: The diphenol derivative can undergo nucleophilic substitution reactions with dihalides.

Polycarbonates: The diphenol derivative can be reacted with phosgene (B1210022) or a dialkyl carbonate.

The rigid biphenyl structure incorporated into the polymer backbone can enhance thermal stability, mechanical strength, and chemical resistance of the resulting materials. The specific substitution pattern influences the polymer's solubility and processing characteristics.

Application in Design of Advanced Sensing Elements and Chemosensors

Derivatives of this compound are promising candidates for the development of chemosensors, which are molecules designed to detect specific ions or molecules. mdpi.com The design of these sensors often relies on creating a specific binding pocket for the target analyte and coupling this binding event to a measurable signal, such as a change in color (colorimetric) or fluorescence. nih.govnih.gov

The phenolic hydroxyl group and a modified nitro group (e.g., reduced to an amine and further functionalized) can act as binding sites for metal ions. mdpi.com The interaction with a specific metal ion can alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. For example, the binding of a metal ion could induce an intramolecular charge transfer (ICT) or a photoinduced electron transfer (PET) process, which affects the fluorescence of the sensor. nih.gov

Researchers have successfully designed various chemosensors for detecting metal ions like Cu²⁺, Co²⁺, and Mg²⁺ based on related phenolic and heterocyclic structures. mdpi.comnih.gov The selectivity of the sensor is often governed by the size of the binding cavity and the nature of the donor atoms. nih.gov

Examples of Sensing Mechanisms:

Sensing Mechanism Description Typical Analyte
Photoinduced Electron Transfer (PET) Analyte binding modulates the transfer of an electron, turning fluorescence "on" or "off". Metal ions, Protons
Intramolecular Charge Transfer (ICT) Analyte interaction alters the electron distribution, causing a shift in the absorption/emission wavelength. Metal ions, Anions
Förster Resonance Energy Transfer (FRET) Energy is transferred between two fluorophores, and analyte binding alters their distance or orientation. Biomolecules

The development of selective and sensitive chemosensors is critical for applications in environmental monitoring, medical diagnostics, and industrial process control. nih.govmdpi.com

Exploration in Photochromic and Optoelectronic Materials (as a building block)

The biphenyl and nitrophenol moieties are structural components found in various organic electronic materials. As a building block, this compound can be used to synthesize larger conjugated systems with tailored optoelectronic properties.

Following its conversion to a carbazole, as mentioned in section 6.1, the resulting molecule can serve as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy and good charge transport properties. metu.edu.tr Furthermore, Schiff bases derived from related nitrophenols have been investigated for their photochromic and thermochromic properties. researchgate.net These materials change their color upon exposure to light or heat, respectively. This behavior is often due to a tautomeric transformation between the phenol-imine and the keto-amine forms, which can be reversibly triggered. researchgate.net

The ability to build upon the this compound framework allows for the synthesis of materials for a range of applications, including:

Organic light-emitting diodes (OLEDs)

Organic photovoltaics (OPVs)

Non-linear optical (NLO) materials

Data storage systems

Utilization in Redox-Active Systems for Energy-Related Chemical Transformations

The nitro group in this compound is redox-active, meaning it can participate in electron transfer reactions. This property is fundamental to its role in reductive cyclization reactions (Section 6.1) and can be harnessed for other energy-related applications.

The reversible reduction of the nitro group to a nitro radical anion or further to an amino group can be utilized in electrochemical systems. For example, molecules containing nitroaromatic groups can be incorporated into electrode materials for batteries or supercapacitors. The redox potential of the nitro/amino couple can be tuned by the substituents on the aromatic rings.

Furthermore, derivatives of this compound could act as redox mediators in catalytic cycles. In such a system, the molecule would be repeatedly oxidized and reduced to facilitate a desired chemical transformation, such as the oxidation or reduction of a substrate in a fuel cell or an electrosynthesis process. The stability of the different oxidation states and the kinetics of the electron transfer are key parameters for these applications.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 2 Methylphenyl 2 Nitrophenol

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nitrophenol compounds. For the analysis of 4-(2-Methylphenyl)-2-nitrophenol and its isomers, reversed-phase HPLC (RP-HPLC) is frequently employed. sielc.comnih.gov The development of an effective HPLC method involves the careful optimization of several parameters to achieve baseline separation and accurate quantification. nih.gov

Method development for nitrophenols often starts with selecting an appropriate stationary phase, typically a C18 column. nih.govresearchgate.net The mobile phase composition is then optimized by adjusting the ratio of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. chromatographyonline.comcapes.gov.br The pH of the mobile phase is a critical factor, as it influences the ionization state of the phenolic hydroxyl group and, consequently, its retention time. chromatographyonline.com For instance, an acidic mobile phase is often used to suppress the ionization of phenolic compounds, leading to better retention and peak shape on a reversed-phase column.

Optimization of flow rate and column temperature can further enhance separation efficiency and reduce analysis time. chromatographyonline.com UV-Vis detection is commonly used, with the wavelength set at the maximum absorbance of the nitrophenol derivative to ensure high sensitivity. nih.govnih.gov The use of a diode-array detector (DAD) allows for the acquisition of the entire UV spectrum of the analyte, confirming peak purity and aiding in compound identification. chromatographyonline.com

A study on the separation of nitrophenol isomers demonstrated that an isocratic HPLC method using a monolithic column could achieve separation in under 3.5 minutes. chromatographyonline.com Another optimized RP-HPLC assay for 4-nitrophenol (B140041) and its metabolites utilized a mobile phase of methanol and a citrate (B86180) buffer (pH 6.2) with an ion-pairing agent, achieving baseline separation in less than 14 minutes. nih.gov

Table 1: Example of HPLC Method Parameters for Nitrophenol Analysis

ParameterConditionReference
Column C18, Monolithic RP-18e nih.govchromatographyonline.com
Mobile Phase Acetonitrile/Methanol and aqueous buffer chromatographyonline.comcapes.gov.br
pH Acidic (e.g., pH 5.0) chromatographyonline.com
Flow Rate 1.0 - 3.0 mL/min nih.govchromatographyonline.com
Detection UV-Vis (e.g., 290 nm) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net While nitrophenols themselves can be analyzed by GC, their polarity can lead to poor peak shape and interaction with the GC system. researchgate.net To overcome this, derivatization is often employed to convert the polar phenolic group into a less polar, more volatile derivative. researchgate.netresearchgate.net

Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the polarity and increases the volatility of the nitrophenol, making it more amenable to GC analysis. Flash heater derivatization is a rapid method where the sample and derivatizing agent are co-injected into the hot injector of the gas chromatograph, forming the derivative in-situ. researchgate.net

The mass spectrometer provides highly selective and sensitive detection. In electron ionization (EI) mode, the derivative fragments in a predictable manner, producing a characteristic mass spectrum that can be used for definitive identification. nist.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only a few characteristic ions of the target analyte, significantly lowering the detection limits. researchgate.net

Studies have shown that GC-MS analysis of nitrophenol derivatives can achieve detection limits in the nanogram per milliliter (ng/mL) range. researchgate.net The combination of GC's separation power and MS's identification capabilities makes it an invaluable tool for the trace analysis of this compound in complex environmental and biological samples. uvs.edu

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC for the analysis of charged and polar compounds like nitrophenols. bohrium.com The technique separates analytes based on their differential migration in an electric field within a narrow capillary filled with a buffer solution.

For the separation of nitrophenol isomers, Capillary Zone Electrophoresis (CZE) is a suitable mode. bohrium.com Optimization of the CZE method involves adjusting the buffer composition, pH, and concentration. The addition of organic modifiers, such as methanol, to the running buffer can significantly improve the separation of isomers. bohrium.com The applied voltage and capillary temperature are also crucial parameters that affect separation efficiency and analysis time. bohrium.com

One study reported the successful separation of o-, m-, and p-nitrophenol using a simple buffer system containing methanol, achieving high theoretical plate numbers. bohrium.com Detection is typically performed using UV-Vis absorbance, with the detection wavelength chosen to maximize the signal for the nitrophenols. bohrium.com The advantages of CE include high resolution, speed, and low consumption of reagents and samples. bohrium.com

Advanced Spectrophotometric and Fluorometric Detection Techniques

Spectrophotometric and fluorometric methods provide sensitive and often rapid means for the detection of nitrophenols. While direct UV-Vis spectrophotometry can be used, its selectivity may be limited due to spectral overlap of different isomers and other compounds in a mixture. researchgate.netiau.ir Derivative spectrophotometry can enhance the resolution of overlapping spectra, allowing for the simultaneous determination of multiple nitrophenol isomers. iau.ir

Fluorometric detection offers higher sensitivity and selectivity. rsc.orgsci-hub.se Some methods are based on the quenching of the fluorescence of a specific probe by the nitrophenol. rsc.orgsci-hub.se For instance, the fluorescence of silicon nanoparticles can be effectively quenched by 4-nitrophenol through an inner filter effect (IFE), providing a basis for its quantification. rsc.org Metal-organic frameworks (MOFs) have also been developed as fluorescent sensors for the selective detection of nitrophenols, where the presence of the analyte leads to a measurable change in the fluorescence intensity. sci-hub.sersc.org

These advanced spectroscopic techniques can offer low detection limits, sometimes in the nanomolar (nM) range, making them suitable for trace analysis in environmental monitoring. sci-hub.se

Table 2: Comparison of Spectrophotometric and Fluorometric Detection Methods for Nitrophenols

TechniquePrincipleAdvantagesExample ApplicationReference
Derivative Spectrophotometry Mathematical enhancement of spectral featuresImproved resolution of overlapping spectraSimultaneous determination of nitrophenol isomers iau.ir
Fluorometry (Quenching) Analyte quenches the fluorescence of a probeHigh sensitivity and selectivityDetection of 4-nitrophenol using silicon nanoparticles rsc.org
Fluorometry (MOF-based) Analyte interacts with a fluorescent MOFHigh sensitivity, potential for selectivitySelective detection of dinitrophenol and trinitrophenol sci-hub.se

Electrochemical Sensors for Selective Detection

Electrochemical sensors have emerged as a promising technology for the rapid and sensitive detection of nitrophenols. nih.govacs.orgfrontiersin.org These sensors typically consist of a modified electrode that facilitates the electrochemical oxidation or reduction of the nitrophenol. The resulting current is proportional to the concentration of the analyte.

Various materials have been used to modify the electrode surface to enhance sensitivity and selectivity. These include nanocomposites containing metal nanoparticles (e.g., platinum, gold), metal oxides (e.g., ZnO, RuO2), and carbon-based materials (e.g., carbon black, reduced graphene oxide). nih.govacs.orgmdpi.comresearchgate.net The modified electrode can exhibit electrocatalytic activity towards the nitrophenol, lowering the potential required for its detection and improving the signal-to-noise ratio. frontiersin.org

Differential Pulse Voltammetry (DPV) and Linear Sweep Voltammetry (LSV) are common electrochemical techniques used for quantification. acs.orgmdpi.com These methods can achieve low detection limits, often in the micromolar (µM) or even nanomolar (nM) range. acs.orgfrontiersin.orgmdpi.com Electrochemical sensors offer advantages such as portability, low cost, and the potential for real-time analysis, making them suitable for on-site environmental monitoring. nih.govfrontiersin.org

Method Validation and Quality Control in Analytical Research

Method validation is a critical aspect of analytical research to ensure that a developed method is reliable, accurate, and reproducible for its intended purpose. researchgate.net For the analysis of this compound, a validated method provides confidence in the reported results. The key parameters evaluated during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. sci-hub.senih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com

Implementing a robust quality control (QC) program, including the regular analysis of QC samples and adherence to standard operating procedures, is essential for maintaining the integrity of analytical data over time.

Derivatization Techniques for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties that are more suitable for a particular analytical technique. youtube.comyoutube.com For the analysis of this compound, derivatization is primarily employed to improve its volatility and thermal stability for GC analysis and to enhance its detectability in both GC and HPLC. researchgate.netactascientific.comnih.gov

As mentioned in the GC-MS section, silylation is a widely used technique. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace the active hydrogen of the phenolic group with a TMS group. researchgate.net

Alkylation is another derivatization strategy. For example, benzylation can be performed to create benzyl (B1604629) derivatives of phenols, which are less volatile than methyl derivatives and provide good responses in GC-MS. researchgate.net

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its UV or fluorescence detection. actascientific.com This is particularly useful when the native analyte has a poor response to the detector. Pre-column derivatization involves reacting the analyte with the derivatizing agent before injection into the chromatograph, while post-column derivatization occurs after the separation on the column and before detection. actascientific.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction with minimal side products. greyhoundchrom.com

Future Perspectives and Emerging Research Directions for 4 2 Methylphenyl 2 Nitrophenol Research

Development of Novel and More Sustainable Synthetic Routes

The synthesis of unsymmetrical biphenyls has historically posed a challenge for chemists, often requiring harsh reaction conditions and producing significant waste. nih.govresearchgate.netnih.gov Modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, have become the gold standard for their efficiency and functional group tolerance. wikipedia.org Future research will likely focus on developing even more sustainable and efficient synthetic pathways to 4-(2-Methylphenyl)-2-nitrophenol.

A plausible and sustainable approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This would likely involve the coupling of a substituted nitrophenol with an appropriate arylboronic acid. The use of greener reaction media, such as water, in the presence of natural surfactants like saponin, could significantly enhance the sustainability of this process. rsc.org Furthermore, mechanochemical methods, which reduce or eliminate the need for bulk solvents, represent a frontier in green synthesis. rsc.org The development of a one-pot, Ru-catalyzed cross-coupling of a phenol (B47542) with a boronic acid under mechanochemical conditions is a particularly promising avenue. rsc.org

Reactant A Reactant B Catalyst System (Example) Solvent System Key Sustainability Advantage
4-Bromo-2-nitrophenol2-Methylphenylboronic acidPalladium acetate, SPhosWater, SaponinAvoidance of organic solvents, use of a natural surfactant. rsc.org
2-Nitrophenol-4-boronic acid1-Bromo-2-methylbenzenetrans-NiCl(o-Tol)(PCy3)2THF/WaterDirect use of phenols, avoiding a pre-functionalization step. mdpi.com
4-Bromo-2-nitrophenol2-Methylphenylboronic acidRu-catalystSolvent-free (Ball Mill)Elimination of bulk solvent waste, energy efficiency. rsc.org

This table presents hypothetical sustainable synthetic routes for this compound based on modern catalytic methods.

Exploration of Unprecedented Reactivity and Derivatization Patterns

The reactivity of this compound is governed by its three key functional components: the phenolic hydroxyl group, the aromatic nitro group, and the sterically hindered biphenyl (B1667301) core. Future research will undoubtedly delve into the unique reactivity patterns that arise from the interplay of these groups.

Derivatization of the phenolic hydroxyl group is a common strategy to modify the properties of such compounds. Silylation, for instance using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can enhance volatility for gas chromatography analysis. nih.govresearchgate.net Other derivatization reactions, such as etherification or esterification, could be explored to create a library of new compounds with tailored electronic and physical properties.

The reduction of the nitro group to an amine is another fundamental transformation that opens up a vast array of subsequent chemical modifications. This would yield 4-(2-Methylphenyl)-2-aminophenol, a precursor to various heterocyclic compounds, dyes, and potentially biologically active molecules. The steric hindrance imposed by the ortho-methyl group on the adjacent phenyl ring may influence the rate and outcome of these derivatization reactions, presenting an interesting academic challenge.

Functional Group Reaction Type Example Reagent Resulting Moiety Potential Application
Phenolic HydroxylSilylationN-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)Silyl (B83357) etherImproved analytical characterization (GC-MS). researchgate.net
Phenolic HydroxylEtherificationAlkyl Halide (e.g., Iodomethane)Methoxy groupModification of electronic properties and solubility.
Aromatic NitroReductionH2, Pd/CAmino groupPrecursor for amides, sulfonamides, and heterocycles.
Aromatic NitroPartial ReductionMild reducing agentsNitroso or hydroxylamino groupAccess to different oxidation states and reactivity.

This table outlines potential derivatization pathways for this compound.

Integration into Advanced Self-Assembled Systems and Nanostructures

The amphiphilic nature of this compound, arising from its polar nitro and hydroxyl groups and its nonpolar biphenyl-methyl framework, makes it an intriguing candidate for the construction of self-assembled systems and nanostructures. While direct research is yet to be conducted, parallels can be drawn from studies on other functionalized organic molecules.

For instance, nitrocinnamic amide amphiphiles have been shown to self-assemble into various chiral nanostructures, with the position of the nitro group influencing the final morphology. ssbodisha.ac.in It is conceivable that this compound or its derivatives could form micelles, vesicles, or liquid crystalline phases in appropriate solvents. The inherent chirality arising from hindered rotation about the biphenyl bond (atropisomerism) could also be harnessed to create chiral supramolecular assemblies. These ordered structures could find applications in areas such as nonlinear optics, chiral separations, and templating for the synthesis of other nanomaterials.

Synergistic Approaches Combining Advanced Synthetic and Computational Methodologies

The synergy between experimental synthesis and computational modeling is a powerful tool in modern chemical research. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can provide invaluable insights that guide experimental work.

Computational studies can predict key molecular properties, including:

Molecular Geometry: The dihedral angle between the two phenyl rings, which is crucial for understanding its three-dimensional shape and the potential for atropisomerism.

Electronic Properties: The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map can help to predict sites of reactivity.

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of the synthesized molecule and its derivatives.

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers for synthetic and derivatization reactions, helping to optimize reaction conditions.

By leveraging these computational tools, researchers can design more efficient synthetic routes and predict the properties of novel derivatives before committing to time-consuming and resource-intensive laboratory work.

Addressing Specific Academic Challenges in Aromatic Nitro-Phenol and Substituted Biphenyl Chemistry

The study of this compound provides a platform to address several long-standing academic challenges in organic chemistry.

One of the foremost challenges is the selective synthesis and functionalization of unsymmetrical biphenyls. nih.govnih.gov Achieving high regioselectivity in reactions involving multiple functional groups on a sterically hindered scaffold is a significant hurdle.

Furthermore, the presence of bulky substituents at the ortho positions of a biphenyl system can lead to hindered rotation around the central carbon-carbon single bond, resulting in atropisomerism. This means that this compound could exist as a pair of stable, non-superimposable mirror-image isomers (enantiomers). The challenges associated with this include:

Developing synthetic methods that can control the stereochemical outcome (stereoselective synthesis).

Resolving the racemic mixture into its constituent enantiomers.

Studying the unique properties and potential applications of each individual enantiomer.

The steric crowding from the ortho-methyl group could also influence the intramolecular hydrogen bonding between the phenolic proton and the nitro group's oxygen, thereby affecting its acidity, solubility, and reactivity in ways that are not yet fully understood.

Academic Challenge Structural Feature in this compound Research Question
Regioselective SynthesisUnsymmetrical biphenyl with multiple functional groups.How can we achieve selective functionalization of one aromatic ring over the other?
AtropisomerismSteric hindrance from the ortho-methyl group.Can this compound be resolved into stable enantiomers at room temperature?
Steric Effects on ReactivityCrowding around the nitro and hydroxyl groups.How does the ortho-methyl group affect the kinetics and thermodynamics of derivatization reactions?
Intramolecular InteractionsJuxtaposition of phenolic -OH and nitro -NO2 groups.What is the strength of the intramolecular hydrogen bond and how does it influence the molecule's properties?

This table summarizes key academic challenges that can be addressed through the study of this compound.

Q & A

Q. Which databases or tools provide reliable physicochemical data for structure-activity relationship (SAR) modeling?

  • Answer :
  • PubChem/EPA DSSTox : Experimental and computed properties (e.g., logP, pKa) for nitrophenol analogs .
  • NIST Chemistry WebBook : Reference spectra (IR, MS) for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.